molecular formula C8H12N2O3 B13605167 methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate

methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate

Cat. No.: B13605167
M. Wt: 184.19 g/mol
InChI Key: MRPMQKIUVSPJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetate.

    Reduction: Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyethanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-pyrazol-4-yl)-2-hydroxyacetate: Lacks the 1,5-dimethyl substitution, which may affect its reactivity and binding properties.

    Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.

Uniqueness

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate is unique due to the presence of both the hydroxyl and ester functional groups, which provide versatility in chemical modifications. The 1,5-dimethyl substitution on the pyrazole ring also influences its electronic properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 2-(1,5-dimethylpyrazol-4-yl)-2-hydroxyacetate

InChI

InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)7(11)8(12)13-3/h4,7,11H,1-3H3

InChI Key

MRPMQKIUVSPJBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.